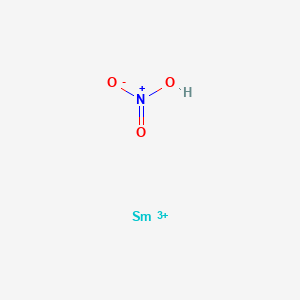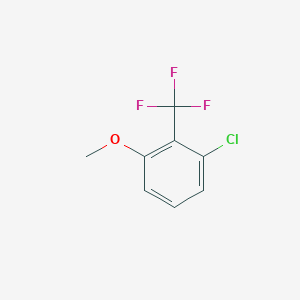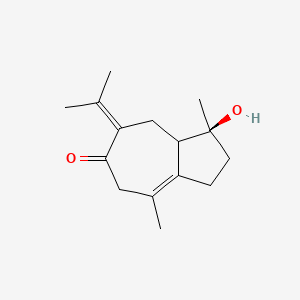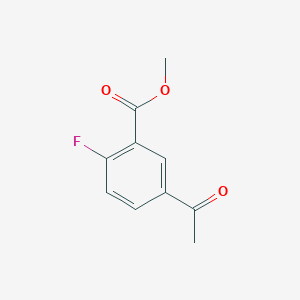
Samarium(3+) nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(3+) nitric acid, also known as samarium(III) nitrate, is a chemical compound with the formula Sm(NO₃)₃. It is a rare earth metal nitrate that appears as slightly brown crystals and is highly soluble in water. This compound is used in various applications, including catalysis, material science, and nuclear technology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(3+) nitric acid is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete dissolution of samarium hydroxide and the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrometallurgical treatment of samarium-containing ores or waste materials. One method involves exposing samarium-cobalt (SmCo) powders to nitric acid, followed by selective oxidation and leaching to extract samarium. The resulting solution is then processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(3+) nitric acid undergoes various chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(3+) can be reduced to samarium(2+) using reducing agents.
Substitution: Samarium(3+) can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium amalgam or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(2+) compounds.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Samarium(3+) nitric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in the study of biological systems and as a tracer in biochemical assays.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in the form of samarium-153 lexidronam.
Industry: Applied in the production of high-performance magnets, ceramics, and glass.
Wirkmechanismus
The mechanism of action of samarium(3+) nitric acid involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, samarium(3+) can interact with biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(3+) nitric acid: Similar in chemical behavior but with different luminescent properties.
Gadolinium(3+) nitric acid: Used in magnetic resonance imaging (MRI) contrast agents.
Neodymium(3+) nitric acid: Employed in the production of strong permanent magnets.
Uniqueness
Samarium(3+) nitric acid is unique due to its specific electronic configuration, which imparts distinct catalytic and luminescent properties. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
HNO3Sm+3 |
|---|---|
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
nitric acid;samarium(3+) |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4);/q;+3 |
InChI-Schlüssel |
MQVPQRAOXNIZDF-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)(O)[O-].[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)

![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)

![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)

![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

